4-Ethynyl-N-isopropylpiperidine-1-carboxamide
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Overview
Description
4-Ethynyl-N-isopropylpiperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with an ethynyl group and an isopropylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-N-isopropylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Isopropylcarboxamide Group: The isopropylcarboxamide group can be introduced through amidation reactions, where an isopropylamine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-N-isopropylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Ethynyl-N-isopropylpiperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Ethynyl-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the isopropylcarboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylpiperidine-1-carboxamide: Lacks the isopropyl group, which may affect its biological activity.
N-Isopropylpiperidine-1-carboxamide: Lacks the ethynyl group, which may alter its chemical reactivity.
4-Ethynyl-N-methylpiperidine-1-carboxamide: Contains a methyl group instead of an isopropyl group, which may influence its pharmacokinetic properties.
Uniqueness
4-Ethynyl-N-isopropylpiperidine-1-carboxamide is unique due to the presence of both the ethynyl and isopropylcarboxamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethynyl-N-propan-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-4-10-5-7-13(8-6-10)11(14)12-9(2)3/h1,9-10H,5-8H2,2-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMNFYNPZXJWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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